N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine
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Overview
Description
N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of imidazopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyrimidine ring, with methyl groups at the N and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine typically involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction is usually carried out under acidic conditions, which facilitate the formation of the imidazopyrimidine core . The use of asymmetrical 1,3-diketones can lead to the formation of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine can be compared with other imidazopyrimidine derivatives, such as:
Imidazo[1,5-a]pyrimidine: This compound has a similar structure but differs in the position of the nitrogen atoms in the fused ring system.
Imidazo[1,2-a]pyrimidine: Another structural isomer with different biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C8H12N4 |
---|---|
Molecular Weight |
164.21 g/mol |
IUPAC Name |
N,5-dimethyl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-7-imine |
InChI |
InChI=1S/C8H12N4/c1-6-11-7(9-2)5-8-10-3-4-12(6)8/h5,10H,3-4H2,1-2H3 |
InChI Key |
OUCVNLJHWWHHIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC)C=C2N1CCN2 |
Origin of Product |
United States |
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